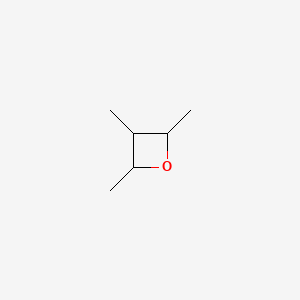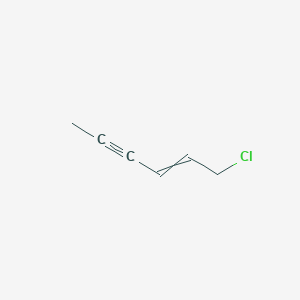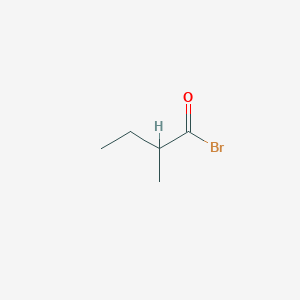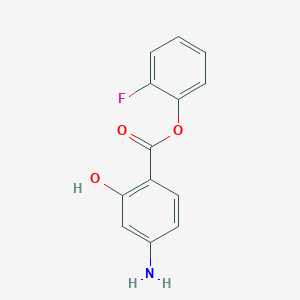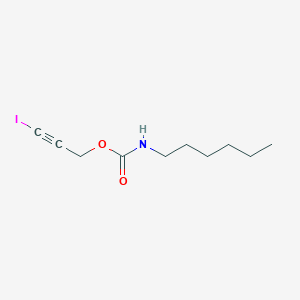
3-Iodoprop-2-yn-1-yl hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoprop-2-yn-1-yl hexylcarbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexylcarbamate moiety. This compound is known for its antifungal and antimicrobial properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl hexylcarbamate typically involves the reaction of propargyl alcohol with iodine to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with hexyl isocyanate to produce the final compound. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoprop-2-yn-1-yl hexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-Iodoprop-2-yn-1-yl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodine and carbamate functionalities.
Biology: Employed in studies involving antifungal and antimicrobial activities.
Medicine: Investigated for potential use in developing antifungal and antimicrobial drugs.
Industry: Utilized as a preservative in paints, coatings, and wood products to prevent fungal growth.
Mécanisme D'action
The antifungal and antimicrobial effects of 3-Iodoprop-2-yn-1-yl hexylcarbamate are primarily due to its ability to disrupt the cell membrane integrity of microorganisms. The iodine atom plays a crucial role in this process by interacting with cellular components, leading to cell lysis and death. The compound targets various molecular pathways involved in cell wall synthesis and membrane function, making it effective against a broad spectrum of fungi and bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a hexyl group.
Iodopropynyl butylcarbamate: Commonly used as a preservative in cosmetics and personal care products.
3-Iodo-2-propynyl N-butylcarbamate: Another variant with similar antifungal properties.
Uniqueness
3-Iodoprop-2-yn-1-yl hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its butyl analogs. This difference can influence its solubility, reactivity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
55406-62-7 |
|---|---|
Formule moléculaire |
C10H16INO2 |
Poids moléculaire |
309.14 g/mol |
Nom IUPAC |
3-iodoprop-2-ynyl N-hexylcarbamate |
InChI |
InChI=1S/C10H16INO2/c1-2-3-4-5-8-12-10(13)14-9-6-7-11/h2-5,8-9H2,1H3,(H,12,13) |
Clé InChI |
MLLCKJUPWCAWQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)OCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



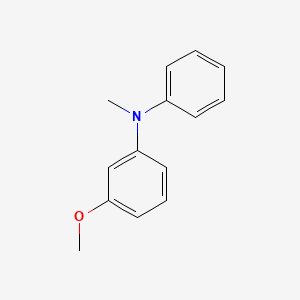
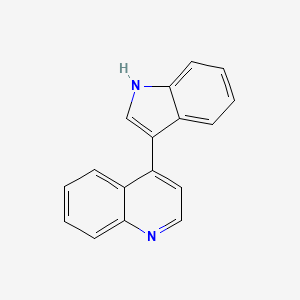

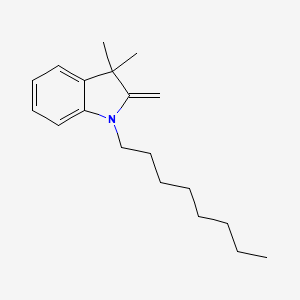
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
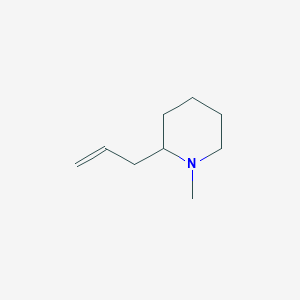
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)

